molecular formula C11H12N2O4 B2909140 1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole CAS No. 110973-83-6

1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole

Cat. No. B2909140
CAS RN: 110973-83-6
M. Wt: 236.227
InChI Key: DBDXAJVSKWAGLH-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole is a heterocyclic compound with the following molecular formula: C23H20N2O4 . It belongs to the oxazole family, which is characterized by a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. This compound has a stable liquid state at room temperature and a boiling point of 69°C .


Synthesis Analysis

Several synthetic methods exist for preparing oxazoles, including the Van Leusen Oxazole Synthesis. Notably, complementary methods for direct arylation of oxazoles have been developed, allowing regioselective functionalization at both C-5 and C-2 positions. These methods involve a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates. Palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, while C-2 arylation is favored in nonpolar solvents . Additionally, one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields . Other methods involve Cu(NO3)2•3H2O and iodine-assisted generation of α-iodo acetophenones, Kornblum oxidation to phenylglyoxals, condensation to imines, and decarboxylation/annulation/oxidation reaction sequences .


Molecular Structure Analysis

The molecular structure of 1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole is depicted by the following SMILES string: O=N+C1=CC=C(C=C1)C2C(CO3)N(C3C4=CC=CC=C4)C(C5=CC=CC=C5)O2 . This structure consists of a 5-membered ring with a nitrophenyl group and diphenyl groups attached.

Scientific Research Applications

Antimicrobial Activity

A series of urea derivatives were synthesized from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a compound closely related to “1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole”. These derivatives demonstrated significant antimicrobial activity, particularly against strains of Bacillus cereus , Staphylococcus aureus , and Streptococcus haemolyticus .

Antidiabetic Properties

The search for urea derivatives as antidiabetic agents continues. New urea compounds have been obtained with promising results .

Psychotropic Effects

Urea derivatives have also been studied for their psychotropic effects. This research is part of a broader effort to understand the potential of these compounds in treating various mental health conditions .

Cytotoxic Properties

Urea derivatives have been explored for their cytotoxic properties. This makes them potential candidates for the development of new cancer therapies .

Anticonvulsive Activity

New urea compounds have been obtained with anticonvulsive activity. This suggests that they could be used in the treatment of epilepsy and other seizure disorders .

Anti-inflammatory Properties

Urea derivatives have demonstrated anti-inflammatory properties. This makes them potentially useful in the treatment of various inflammatory conditions .

properties

IUPAC Name

7-(4-nitrophenyl)-3,5,7,7a-tetrahydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-13(15)9-3-1-8(2-4-9)11-10-5-16-6-12(10)7-17-11/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDXAJVSKWAGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(OCN2CO1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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